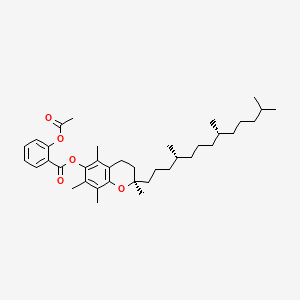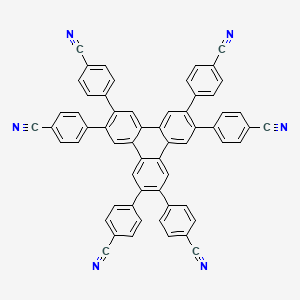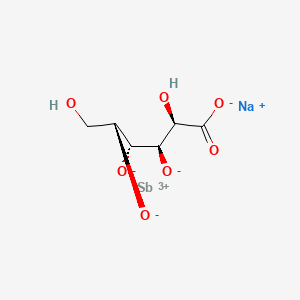![molecular formula C24H44N6O12S6 B13748967 [(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate CAS No. 444618-64-8](/img/structure/B13748967.png)
[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate is a complex organic compound characterized by multiple stereocenters and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically starts with the preparation of the hexyl backbone, followed by the sequential addition of the amino and sulfanyl groups. Common reagents used in these reactions include protecting groups to prevent unwanted side reactions and catalysts to enhance reaction rates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as chromatography to isolate the desired product from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction of the amino groups can produce primary amines.
Applications De Recherche Scientifique
[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonds and covalent bonds, with its targets. These interactions can modulate the activity of the targets, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(acetoxymethyl)-4-[(2S,3R,4S,5S,6R)-6-(acetoxymethyl)-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-2-(benzoyloxymethyl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl] benzoate .
- (2R,3S,4S,5R,6S)-2-[[(2S,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol .
Uniqueness
[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate is unique due to its specific arrangement of amino and sulfanyl groups, which confer distinct chemical properties and biological activities. Its multiple stereocenters also contribute to its uniqueness, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
444618-64-8 |
|---|---|
Formule moléculaire |
C24H44N6O12S6 |
Poids moléculaire |
801.0 g/mol |
Nom IUPAC |
[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C24H44N6O12S6/c25-9(3-43)19(31)37-1-15(39-21(33)11(27)5-45)17(41-23(35)13(29)7-47)18(42-24(36)14(30)8-48)16(40-22(34)12(28)6-46)2-38-20(32)10(26)4-44/h9-18,43-48H,1-8,25-30H2/t9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m0/s1 |
Clé InChI |
RXIOASPQJKOCJM-HYYJSYNMSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@H]([C@H](COC(=O)[C@H](CS)N)OC(=O)[C@H](CS)N)OC(=O)[C@H](CS)N)OC(=O)[C@H](CS)N)OC(=O)[C@H](CS)N)OC(=O)[C@H](CS)N |
SMILES canonique |
C(C(C(C(C(COC(=O)C(CS)N)OC(=O)C(CS)N)OC(=O)C(CS)N)OC(=O)C(CS)N)OC(=O)C(CS)N)OC(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


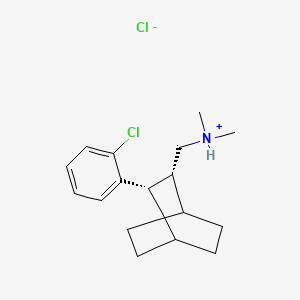
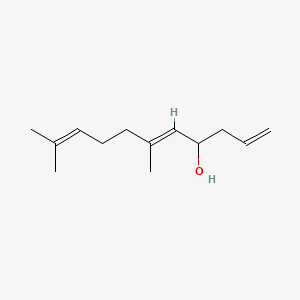
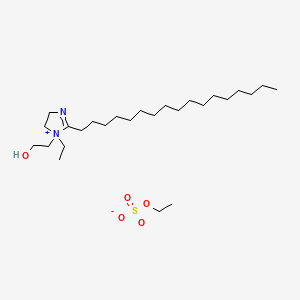
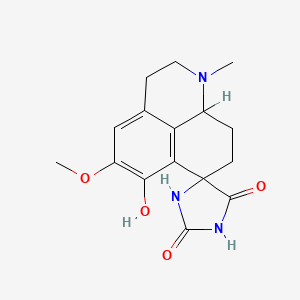

![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid](/img/structure/B13748919.png)
![Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B13748920.png)
